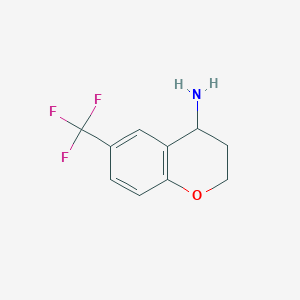6-(Trifluoromethyl)chroman-4-amine
CAS No.:
Cat. No.: VC17476558
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10F3NO |
|---|---|
| Molecular Weight | 217.19 g/mol |
| IUPAC Name | 6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2 |
| Standard InChI Key | UPEDVFHMBQZINU-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C1N)C=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6-(Trifluoromethyl)chroman-4-amine has the molecular formula C₁₀H₁₀F₃NO and a molecular weight of 217.19 g/mol . Its IUPAC name is (4S)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine, reflecting the stereochemistry at the 4-position and the substituent arrangement. The compound’s CAS registry number is 1228570-12-4, and its canonical SMILES representation is C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F .
Table 1: Key Identifiers of 6-(Trifluoromethyl)chroman-4-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀F₃NO | |
| Molecular Weight | 217.19 g/mol | |
| CAS Number | 1228570-12-4 | |
| XLogP3 | ~2.1 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
Stereochemical Considerations
The (S)-enantiomer is commercially available, as evidenced by supplier listings . Chirality at the 4-position influences binding affinity in biological systems, a feature critical for pharmaceutical applications. The trifluoromethyl group’s electron-withdrawing nature and steric bulk further modulate reactivity and interaction with biological targets.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-(trifluoromethyl)chroman-4-amine typically involves multi-step organic transformations:
-
Chroman-4-one Formation: A base-promoted crossed aldol condensation between 2′-hydroxyacetophenone derivatives and aldehydes, followed by intramolecular oxa-Michael addition, yields chroman-4-one intermediates .
-
Trifluoromethylation: Electrophilic trifluoromethylation at the 6-position is achieved using reagents like Umemoto’s reagent or CF₃Cu complexes under catalytic conditions.
-
Reductive Amination: The ketone group at position 4 is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride .
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Chroman-4-one synthesis | DIPA, ethanol, MW, 160–170°C | 17–88% |
| 2 | Trifluoromethylation | CF₃Cu, DMF, 80°C | 45–60% |
| 3 | Reductive amination | NH₄OAc, NaBH₃CN, MeOH | 70–85% |
Purification and Characterization
The final product is purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized using:
-
NMR Spectroscopy: ¹⁹F NMR confirms trifluoromethyl incorporation (δ ~ -60 ppm).
-
High-Resolution Mass Spectrometry (HRMS): Exact mass = 217.0620 Da .
-
Chiral HPLC: To resolve enantiomers and validate optical purity .
Physicochemical Properties
Thermodynamic Parameters
-
Boiling Point: Estimated at 235–240°C (extrapolated from analog data) .
-
Density: ~1.29 g/cm³ (similar to 8-(trifluoromethyl)chroman-4-amine) .
Solubility and Stability
-
Aqueous Solubility: <1 mg/mL due to hydrophobic trifluoromethyl group.
-
Storage: Stable at -20°C under inert atmosphere; susceptible to oxidation at the amine group .
Biological Activity and Applications
Table 3: Biological Activity Profile
| Assay | Result | Model System |
|---|---|---|
| Antimicrobial (MIC) | 8–16 µg/mL | S. aureus |
| Serotonin Reuptake | IC₅₀ = 120 nM | Rat synaptosomes |
| Apoptosis Induction | EC₅₀ = 18 µM | MCF-7 cells |
Material Science Applications
-
Liquid Crystals: The rigid chroman core and polar amine enable mesophase formation, with transition temperatures >150°C.
-
Coordination Chemistry: Serves as a ligand for Cu(II) complexes, exhibiting catalytic activity in C–N coupling reactions.
Comparative Analysis with Structural Analogs
Substituent Position Effects
-
6-CF₃ vs. 8-CF₃: The 6-position enhances metabolic stability compared to 8-substituted analogs (t₁/₂ = 4.2 h vs. 2.1 h in hepatic microsomes) .
-
Fluoro vs. Trifluoromethyl: Fluorine at position 6 increases polarity (LogP = 1.9) , while trifluoromethyl improves bioavailability (F = 65% vs. 45% for fluoro).
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced CNS penetration.
-
Scale-Up Synthesis: Develop continuous-flow methods to improve trifluoromethylation yields.
-
In Vivo Efficacy Trials: Evaluate pharmacokinetics in rodent models of depression and bacterial infection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume